2-[(4-Morpholino)methyl]phenylzinc iodide
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Overview
Description
2-[(4-Morpholino)methyl]phenylzinc iodide: (MFCD07698718) is a chemical compound with the molecular formula C11H14INOZn . It is a zinc-based organometallic reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Morpholino)methyl]phenylzinc iodide typically involves the reaction of 2-bromobenzyl bromide with morpholine to form 2-[(4-Morpholino)methyl]bromobenzene . This intermediate is then treated with zinc iodide in the presence of a suitable solvent, such as tetrahydrofuran (THF), to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Morpholino)methyl]phenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler zinc-containing compounds.
Substitution: The phenylzinc iodide moiety can participate in substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Properties
IUPAC Name |
iodozinc(1+);4-(phenylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO.HI.Zn/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-4H,6-10H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFMWTXTCENAX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=[C-]2.[Zn+]I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INOZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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